molecular formula C11H13ClO B1601079 2'-CHLORO-2,2-DIMETHYLPROPIOPHENONE CAS No. 61593-17-7

2'-CHLORO-2,2-DIMETHYLPROPIOPHENONE

Cat. No.: B1601079
CAS No.: 61593-17-7
M. Wt: 196.67 g/mol
InChI Key: NJRIQERUHAYZII-UHFFFAOYSA-N
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Description

2’-Chloro-2,2-dimethylpropiophenone is an organic compound with the molecular formula C11H13ClO. It is a light yellow oil with a molecular weight of 196.68 g/mol . This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2’-Chloro-2,2-dimethylpropiophenone involves the reaction of 2-chlorobenzoyl chloride with isobutyraldehyde in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-2,2-dimethylpropiophenone can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize energy consumption and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-2,2-dimethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Chloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-2,2-dimethylpropiophenone is unique due to the presence of both the chlorine atom and the dimethyl groups. This combination enhances its reactivity in substitution reactions and provides steric hindrance, influencing its behavior in various chemical processes .

Properties

IUPAC Name

1-(2-chlorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRIQERUHAYZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478816
Record name 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61593-17-7
Record name 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-2,2-dimethylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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